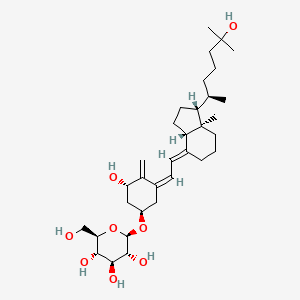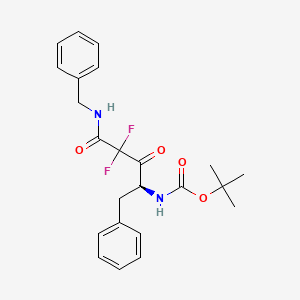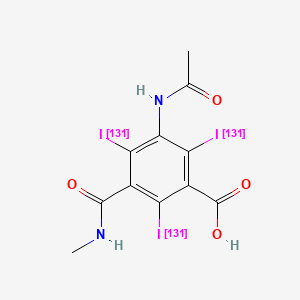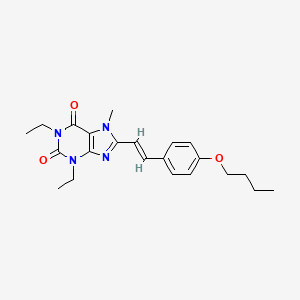![molecular formula C19H22N4O2 B12779926 (2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide CAS No. 437982-90-6](/img/structure/B12779926.png)
(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4ECQ44LZ2E” is a unique chemical entity with a distinct molecular structure. It has garnered attention in various scientific fields due to its potential applications and reactivity. This compound is known for its stability under specific conditions and its ability to participate in a range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4ECQ44LZ2E” involves a multi-step process that includes the use of specific reagents and catalysts. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications and purification processes to achieve the desired purity and yield.
Industrial Production Methods
In an industrial setting, the production of “4ECQ44LZ2E” is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. This often involves the use of continuous flow reactors and advanced separation techniques to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
“4ECQ44LZ2E” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The common reagents used in the reactions of “4ECQ44LZ2E” include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and pressures to ensure optimal reaction rates and selectivity.
Major Products Formed
The major products formed from the reactions of “4ECQ44LZ2E” depend on the specific reaction pathway. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
“4ECQ44LZ2E” has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: “4ECQ44LZ2E” is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of “4ECQ44LZ2E” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Properties
CAS No. |
437982-90-6 |
|---|---|
Molecular Formula |
C19H22N4O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C19H22N4O2/c1-12(19(25)20-17-11-16(21-22-17)14-4-5-14)13-6-8-15(9-7-13)23-10-2-3-18(23)24/h6-9,11-12,14H,2-5,10H2,1H3,(H2,20,21,22,25)/t12-/m1/s1 |
InChI Key |
UAOIPNOTWOYAMU-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N2CCCC2=O)C(=O)NC3=NNC(=C3)C4CC4 |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCC2=O)C(=O)NC3=NNC(=C3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


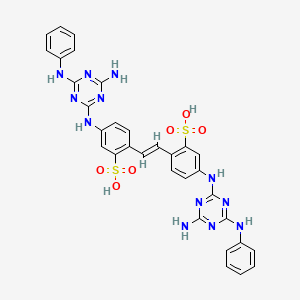
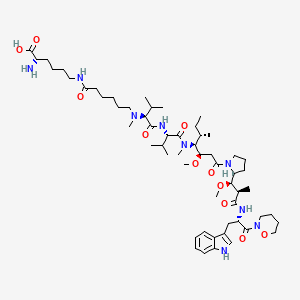
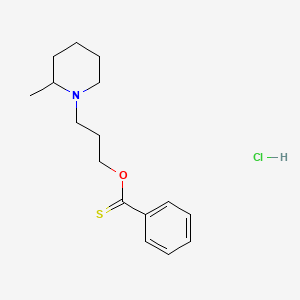
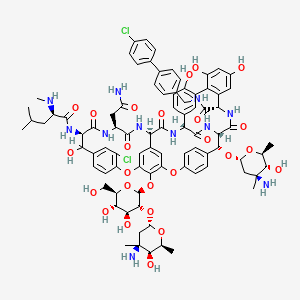
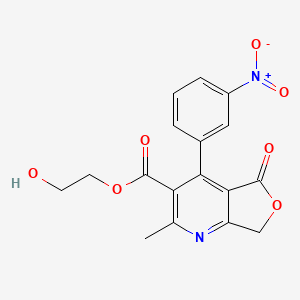
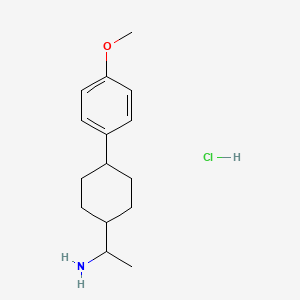
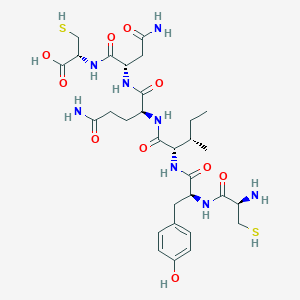
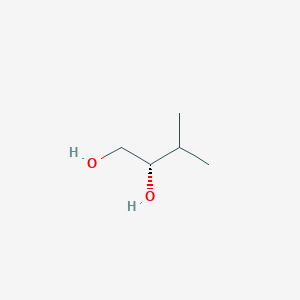
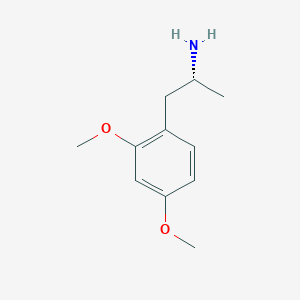
![sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c][3]benzazepine](/img/structure/B12779893.png)
